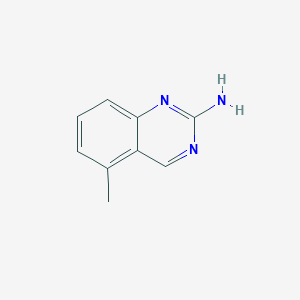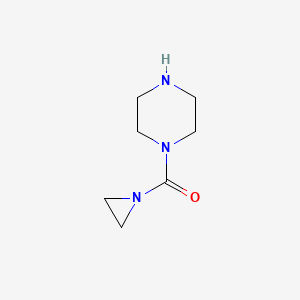
Aziridin-1-yl(piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridin-1-yl(piperazin-1-yl)methanone is a compound that features both aziridine and piperazine moieties. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity, while piperazines are six-membered nitrogen-containing heterocycles commonly found in pharmaceuticals. The combination of these two moieties in a single molecule offers unique chemical and biological properties, making this compound an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aziridin-1-yl(piperazin-1-yl)methanone typically involves the reaction of aziridine with piperazine derivatives. One common method involves the reaction of aziridine with piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like acetonitrile at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Aziridin-1-yl(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Aziridin-1-yl(piperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of Aziridin-1-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, the compound can increase the levels of endocannabinoids, leading to various biological effects such as pain relief and anti-inflammatory activity .
Vergleich Mit ähnlichen Verbindungen
Aziridin-1-yl oximes: These compounds also contain the aziridine moiety and exhibit similar reactivity.
Piperazin-1-yl derivatives: Compounds with the piperazine moiety share similar biological activities.
Uniqueness: Aziridin-1-yl(piperazin-1-yl)methanone is unique due to the combination of aziridine and piperazine moieties in a single molecule. This combination provides a distinct set of chemical and biological properties that are not observed in compounds containing only one of these moieties .
Eigenschaften
CAS-Nummer |
6540-50-7 |
|---|---|
Molekularformel |
C7H13N3O |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
aziridin-1-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C7H13N3O/c11-7(10-5-6-10)9-3-1-8-2-4-9/h8H,1-6H2 |
InChI-Schlüssel |
CSTBRLZOUVFOBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



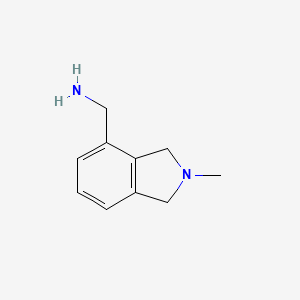

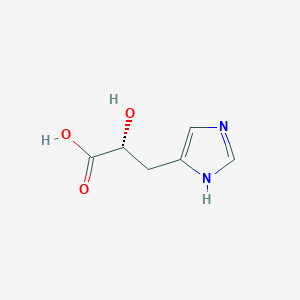
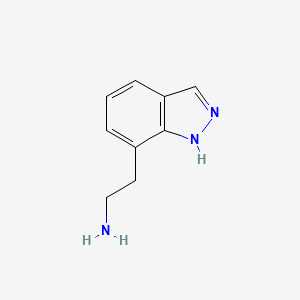
![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)
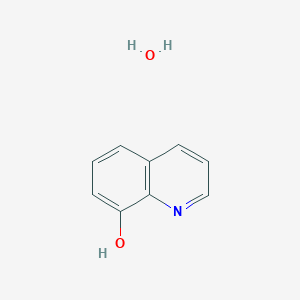
![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)



